molecular formula C8H4ClNO2 B1630522 6-Chloroisatin CAS No. 6341-92-0

6-Chloroisatin

Cat. No. B1630522
CAS RN: 6341-92-0
M. Wt: 181.57 g/mol
InChI Key: RVXLBLSGEPQBIO-UHFFFAOYSA-N
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Description

6-Chloroisatin, also known as 6-chloro-1-indanone, is an important organic compound with a variety of applications in the laboratory. It is a synthetic molecule with a wide range of uses, from drug synthesis to analytical chemistry. 6-Chloroisatin has been used for the synthesis of a variety of drugs, including antifungal, anti-inflammatory, and antimalarial agents. It is also used as an intermediate in the synthesis of a variety of organic compounds. 6-Chloroisatin is an important compound in the field of analytical chemistry, as it can be used as a reagent in a variety of reactions, including the determination of the presence of certain compounds in a sample.

Scientific Research Applications

  • Pharmaceuticals and Chemistry
    • Summary of the Application : 6-Chloroisatin is used in the preparation of novel Schiff bases . Schiff bases of isatin are known to possess a wide range of pharmacological properties .
    • Methods of Application or Experimental Procedures : In one study, seven new Schiff bases of isatin and its derivatives were prepared from thiocarbohydrazide, isatin, and substituted aldehydes in the presence of ethanol under reflux . The chemical structures of the products were confirmed by 1H NMR, 13C NMR, IR, and elemental analysis .
    • Results or Outcomes : The in vitro antioxidant features of all the compounds were evaluated by 1,1-diphenyl-2-picrylhydrazyl free radical scavenging method . The compounds 3 and 4 showed the highest antioxidant activity and the isatin group suppressed the antioxidant effect of the disubstituted Schiff bases products .

Schiff bases of isatin are known to possess a wide range of pharmacological properties including antibacterial , anticonvulsant , anti-HIV and antifungal activity . They display broad-spectrum pharmacological and biological properties such as antitumor , antimicrobial and antioxidant , cytotoxicity, anti-influenza virus and antiviral activity .

Schiff bases of isatin are known to possess a wide range of pharmacological properties including antibacterial , anticonvulsant , anti-HIV and antifungal activity . They display broad-spectrum pharmacological and biological properties such as antitumor , antimicrobial and antioxidant , cytotoxicity, anti-influenza virus and antiviral activity .

properties

IUPAC Name

6-chloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXLBLSGEPQBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287009
Record name 6-Chloroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroisatin

CAS RN

6341-92-0
Record name 6341-92-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloroindoline-2,3-dione
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3,3-Dibromo-6-chloro-1,3-dihydro-indol-2-one (21.34 g, 59.7 mmol) was suspended in a 4:1 (v:v) mixture of MeOH (172 mL): water (43 mL) and heated at reflux for 19 hr. The reaction was cooled in an ice bath and filtered. The red solid was washed once with cold CH3OH and dried to give the title compound as a red solid (10.49 g, 88% yield). NMR (400 MHz, DMSO-d6): consistent. MS: (API-ES+) m/z 182/184 [M+H], 1 chlorine pattern observed.
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Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
SN Pandeya, AS Raja, G Nath - 2006 - nopr.niscpr.res.in
… 4-chloro and 6-chloroisatin with several substituted … 6-chloroisatin series have exhibited good antimicrobial activity than that obtained from 4-chloroisatins. Compounds, 6-chloroisatin…
Number of citations: 19 nopr.niscpr.res.in
J Bergman, B Stensland - Journal of Heterocyclic Chemistry, 2014 - Wiley Online Library
… The structure of 25 was proven by an independent synthetic reduction of 6-chloroisatin with hypophosphorous acid. This reductive agent previously had been used on one single …
Number of citations: 14 onlinelibrary.wiley.com
EA Kraynack, JE Dalgard, FCA Gaeta - Tetrahedron letters, 1998 - Elsevier
… The 4- and 6-chloroisatin isomers are purified by tedious fractional precipitation with acid, which requires much trial and error. 5,6-Dichloroisatin is prepared by treating 6chloroisatin (…
Number of citations: 51 www.sciencedirect.com
SN Pandeya, AS Raja, JP Stables - J Pharm Pharm Sci, 2002 - sites.ualberta.ca
… Compound 3 [6-chloroisatin-3- (4-bromophenyl) semicarbazone] exhibited excellent activity (50% protection after 0.5 h and 100% protection after 2 h at 30mg/kg) in MES test after per …
Number of citations: 223 sites.ualberta.ca
NK Brown, TT Nguyen, K Taghizadeh… - Chemical research in …, 1992 - ACS Publications
… 400 mL of cracked ice and allowed to stand for 30 min during which a mixture (approximately 1:1) of 4-chloroisatin and 6-chloroisatin precipitated. The isatins were collected by filtration …
Number of citations: 4 pubs.acs.org
T Kearney - 1992 - search.proquest.com
… 7-chloro-4-hydroxy-quinoline 55 with nitrous acid gave 7-chloro-3,4-dihydro-2-hydroxy-3-hydroxyamino-4-oxoquinoline 56 which, when boiled with sulphuric acid, yielded 6-chloroisatin…
Number of citations: 0 search.proquest.com
AM Al-Majid, M Ali, MS Islam, S Alshahrani… - Molecules, 2021 - mdpi.com
A new series of di-spirooxindole analogs, engrafted with oxindole and cyclohexanone moieties, were synthesized. Initially, azomethine ylides were generated via reaction of the …
Number of citations: 12 www.mdpi.com
MR Almeida, GG Leitão, BV Silva… - Journal of the Brazilian …, 2010 - SciELO Brasil
… and 6-chloroisatin with 7.3 and 6.8 min retention times, respectively. 4-Chloroisatin was obtained in a pure form in tubes 33-60 (20 mg, K D approx. 1.9, yielding 42%) and 6-chloroisatin …
Number of citations: 26 www.scielo.br
AV Konstantinov, RV Shafigulin, MM Il'in… - Russian Journal of …, 2013 - Springer
… Table 5 shows the regression equations of these dependences for the following sor bates: isatin, 7 fluoroisatin, 5 methylisatin, 5 ethyl 4 chloroisatin, and 5 ethyl 6 chloroisatin. …
Number of citations: 2 link.springer.com
AE Senear, H Sargent, JF Mead… - Journal of the American …, 1946 - ACS Publications
… the development of suitable laboratory syntheses of 4-chloroisatin and 6-chloroisatin. … Summary The preparation and characterization of 4chloro and 6-chloroisatin and their conversion …
Number of citations: 45 pubs.acs.org

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